molecular formula C16H27ClN2O3 B14458010 Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride CAS No. 75348-37-7

Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride

Cat. No.: B14458010
CAS No.: 75348-37-7
M. Wt: 330.8 g/mol
InChI Key: YZFHJRXAUZNALA-UHFFFAOYSA-N
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Description

Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a nicotinic acid core modified with diethylaminoethoxy and dimethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The diethylaminoethoxy group is introduced through a nucleophilic substitution reaction, while the dimethyl groups are added via alkylation reactions. The final step involves esterification with ethyl alcohol and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group allows it to interact with cellular receptors, potentially modulating signaling pathways and influencing cellular responses. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic acid derivatives: Other compounds with similar nicotinic acid cores but different substituents.

    Diethylaminoethoxy compounds: Molecules with the diethylaminoethoxy group but different core structures.

    Dimethyl-substituted compounds: Compounds with dimethyl groups but different functional groups.

Uniqueness

Nicotinic acid, 6-(2-diethylaminoethoxy)-2,4-dimethyl-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

75348-37-7

Molecular Formula

C16H27ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C16H26N2O3.ClH/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3;/h11H,6-10H2,1-5H3;1H

InChI Key

YZFHJRXAUZNALA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C.Cl

Origin of Product

United States

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